N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
Description
N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a complex organic compound with a molecular formula of C18H19ClN2O4S. This compound is notable for its unique structure, which includes a chlorinated aromatic ring, a propanoylamino group, and a carbamothioyl linkage to a dimethoxybenzamide moiety .
Properties
IUPAC Name |
N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-4-16(24)21-11-8-9-12(20)13(10-11)22-19(28)23-18(25)17-14(26-2)6-5-7-15(17)27-3/h5-10H,4H2,1-3H3,(H,21,24)(H2,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZWSQPLGFZKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,6-dimethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with propanoyl chloride to form the propanoylamino derivative.
Chlorination: The aromatic ring is chlorinated using thionyl chloride or another chlorinating agent.
Thiocarbamoylation: The final step involves the reaction of the chlorinated propanoylamino derivative with thiocarbamoyl chloride to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide: This compound has a trifluoromethyl group instead of a propanoylamino group, which can significantly alter its chemical properties and biological activities.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a pyridine ring, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
